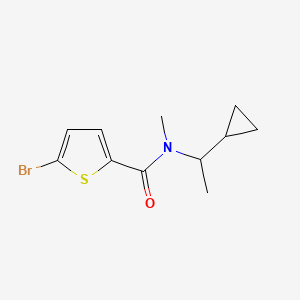
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It belongs to the class of thiophene carboxamide compounds and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the activation of the ATP-sensitive potassium (KATP) channel. This channel is found in various tissues, including pancreatic beta cells and vascular smooth muscle cells. Activation of the KATP channel leads to the hyperpolarization of the cell membrane, which results in the inhibition of calcium influx and subsequent inhibition of insulin secretion or vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide are mainly related to the activation of the KATP channel. It has been found to inhibit insulin secretion in pancreatic beta cells and cause vasodilation in vascular smooth muscle cells. Additionally, it has been found to have anti-inflammatory effects in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide in lab experiments is its specificity for the KATP channel. This allows researchers to study the effects of KATP channel activation or inhibition in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity, especially at higher concentrations.
Direcciones Futuras
For research include investigating its anti-inflammatory effects, exploring its effects on other tissues and organs, and developing new drugs based on its structure.
Métodos De Síntesis
The synthesis method of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopropylmethylamine and N-methylmorpholine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of the ATP-sensitive potassium (KATP) channel in insulin secretion. It has also been used to study the effects of KATP channel openers on the cardiovascular system. Additionally, it has been used in the development of new drugs for the treatment of diabetes and cardiovascular diseases.
Propiedades
IUPAC Name |
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7(8-3-4-8)13(2)11(14)9-5-6-10(12)15-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFBKZSVOHFGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)


![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)






![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)